molecular formula C15H23NO3 B13635784 tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate

tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate

Cat. No.: B13635784
M. Wt: 265.35 g/mol
InChI Key: VTFUOCMRCJLSLL-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate is an organic compound with the molecular formula C15H23NO3. It is a white to almost white crystalline powder, primarily used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-1-phenylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its reactive functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to its specific functional groups and molecular structure, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-1-phenylbutan-2-yl)carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(9-10-17)11-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)

InChI Key

VTFUOCMRCJLSLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)CC1=CC=CC=C1

Origin of Product

United States

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